(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
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Overview
Description
(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: is a spirocyclic compound characterized by a unique structure that includes a benzyl group and a diazaspiro backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Common methods include:
Batch processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous flow synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols or alkanes.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: can be compared with other spirocyclic compounds, such as:
- (S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
- (6S)-6-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione
These compounds share similar structural features but may differ in their specific functional groups and biological activities, highlighting the uniqueness of This compound .
Properties
CAS No. |
98735-80-9 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C13H14N2O2/c16-11-10(8-9-4-2-1-3-5-9)14-12(17)13(15-11)6-7-13/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
GLYKSDSTTQKACQ-JTQLQIEISA-N |
Isomeric SMILES |
C1CC12C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC12C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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